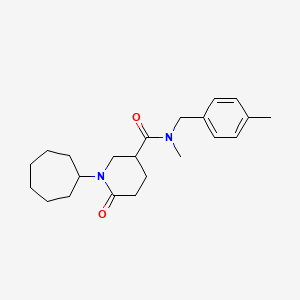

![molecular formula C19H13F2N3OS B5224344 N-(3,4-difluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5224344.png)

N-(3,4-difluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a pyrazole derivative, which is a class of compounds that contain a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are known for their wide range of pharmacological activities, including anti-inflammatory, anti-microbial, anti-anxiety, anticancer, analgesic, antipyretic, and more .

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the pyrazole ring, the difluorophenyl group, and the thieno group. These groups can influence the electron distribution and reactivity of the molecule .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including cycloadditions, condensations, and substitutions . The specific reactions that this compound might undergo would depend on the conditions and the other reactants present.科学的研究の応用

Medicinal Chemistry: Anticancer Properties

This compound has been identified as having potential anticancer properties. The pyrazole moiety, a core structure within this compound, is known for its relevance in medicinal chemistry due to its presence in compounds with anti-inflammatory, antimicrobial, and especially anticancer activities . The specific structure of N-(3,4-difluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide could be explored for its efficacy against various cancer cell lines, contributing to the development of new oncological therapies.

Pharmaceutical Development: Kinase Inhibition

Pyrazole derivatives are advantageous frameworks in pharmaceuticals, providing useful ligands for receptors or enzymes. They are particularly significant in the design of kinase inhibitors, which are crucial in the treatment of diseases where cell signaling pathways are disrupted . This compound could be investigated for its potential to inhibit specific kinases, offering a pathway to new drug development.

Green Chemistry: Catalyst Development

In the realm of green chemistry, this compound could be utilized in the development of catalysts for chemical transformations. The focus would be on creating catalysts that can operate under solvent-free conditions, which is a step towards more sustainable and environmentally friendly chemical processes .

Catalysis: Multicomponent Reactions

The compound’s potential as a catalyst in multicomponent reactions (MCRs) could be explored. MCRs are valued for their efficiency and atom economy, which align with the principles of green chemistry. The compound could catalyze reactions leading to the synthesis of complex molecules, including other heterocyclic compounds with wide applications .

Material Science: Photocatalysis

In material science, the compound could be investigated for its photocatalytic properties. Photocatalysts are crucial in various applications, including energy conversion and environmental remediation. The structural features of this compound might offer unique advantages in the development of new photocatalytic materials .

Drug Discovery: Blood Coagulation Factor Inhibition

Another potential application is in the discovery of drugs targeting blood coagulation factors. Pyrazole derivatives have been studied for their role as inhibitors of factor Xa, an essential enzyme in the coagulation cascade. This compound could contribute to the development of novel anticoagulant drugs .

作用機序

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported to inhibit cdk2 .

Mode of Action

Based on the structure and the known actions of similar compounds, it can be inferred that it likely interacts with its target protein, potentially altering its function and leading to downstream effects .

Biochemical Pathways

Similar compounds have been reported to inhibit succinate dehydrogenase (sdh), a key enzyme in the tricarboxylic acid cycle and mitochondrial electron transport .

Result of Action

Similar compounds have been reported to exhibit cytotoxic activities against various cell lines .

特性

IUPAC Name |

N-(3,4-difluorophenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F2N3OS/c1-11-14-10-17(18(25)22-12-7-8-15(20)16(21)9-12)26-19(14)24(23-11)13-5-3-2-4-6-13/h2-10H,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKYCJAXRQQGSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC(=C(C=C3)F)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

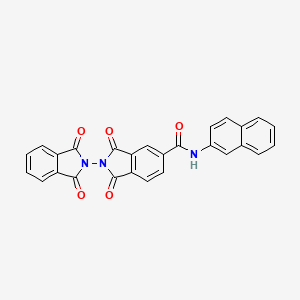

![methyl 4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5224263.png)

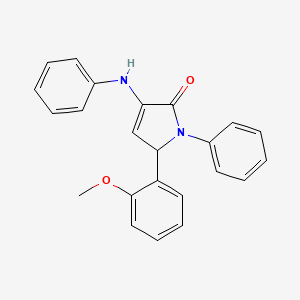

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-1-naphthylglycinamide](/img/structure/B5224270.png)

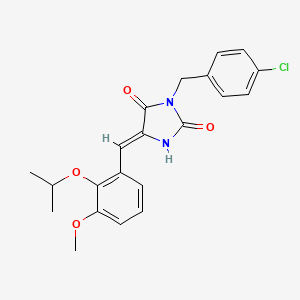

![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B5224281.png)

![3,5-dichloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methoxybenzamide](/img/structure/B5224295.png)

![methyl 2-({[4-(4-morpholinylsulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B5224300.png)

![3-bromo-5-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B5224326.png)

![7-[(2,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5224329.png)

![N-(2-(3-phenoxyphenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5224348.png)

![4-{[4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-pyridinol bis(trifluoroacetate) (salt)](/img/structure/B5224354.png)

![4-tert-butyl-N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5224356.png)